Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate
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Overview
Description
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is a chemical compound with the molecular formula C22H40Na2O10S. It is commonly used as a surfactant in various industrial and cosmetic applications due to its excellent foaming and cleansing properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate typically involves the reaction of dodecyl alcohol with ethylene oxide to form dodecyloxyethanol. This intermediate is then reacted with maleic anhydride to produce the corresponding ester, which is subsequently sulfonated and neutralized with sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers for protein extraction and purification.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the formulation of shampoos, facial cleansers, and other personal care products
Mechanism of Action
The primary mechanism of action of disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of aqueous solutions. This is achieved through the alignment of the hydrophobic dodecyl chain and the hydrophilic sulfonate group at the air-water interface, leading to the formation of micelles .
Comparison with Similar Compounds
Similar Compounds
- Disodium laureth sulfosuccinate
- Disodium 4-dodecyl 2-sulphonatosuccinate
- Disodium 4-oxo-2-sulfonato-5,8,11,14-tetraoxahexacosan-1-oate
Uniqueness
Disodium 4-(2-(dodecyloxy)ethyl) 2-sulphonatosuccinate is unique due to its specific ethoxyethyl chain, which provides enhanced solubility and foaming properties compared to other similar compounds. This makes it particularly effective in applications requiring high-performance surfactants .
Properties
CAS No. |
39354-45-5 |
---|---|
Molecular Formula |
C18H32Na2O8S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
disodium;4-(2-dodecoxyethoxy)-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C18H34O8S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26-17(19)15-16(18(20)21)27(22,23)24;;/h16H,2-15H2,1H3,(H,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI Key |
ZZTKVOKJMCZYBC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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